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Compound of Interest

Compound Name: AHR-1911

Cat. No.: B1672626 Get Quote

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the early and foundational research findings

on the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor pivotal in

cellular metabolism, immune responses, and toxicology.

Core Concepts
The Aryl Hydrocarbon Receptor (AHR) is a member of the basic helix-loop-helix/Per-Arnt-Sim

(bHLH/PAS) family of transcription factors.[1] Initially identified as the receptor that mediates

the toxic effects of environmental pollutants like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD),

subsequent research has revealed its involvement in a wide array of physiological and

pathophysiological processes.[2][3] AHR is ubiquitously expressed in mammals, with the

highest levels found in the liver, lung, thymus, kidney, and placenta.[4]

In its inactive state, AHR resides in a cytosolic complex with chaperone proteins, including heat

shock protein 90 (HSP90), AHR-interacting protein (AIP), and p23.[1] Upon binding to a ligand,

the AHR complex translocates to the nucleus, where it dissociates from its chaperones and

forms a heterodimer with the AHR nuclear translocator (ARNT).[2][5] This AHR/ARNT complex

then binds to specific DNA sequences known as xenobiotic response elements (XREs) or

dioxin response elements (DREs) in the promoter regions of target genes, initiating their

transcription.[2][5]
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Quantitative Data on AHR Ligand Interactions
The binding affinity and activation potential of various ligands for the AHR have been quantified

in numerous studies. This data is crucial for understanding the structure-activity relationships of

AHR modulators.
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Ligand
Species/Cel
l Line

Assay Type Parameter Value Reference

2,3,7,8-

Tetrachlorodi

benzo-p-

dioxin

(TCDD)

Human

Hepatocyte

Lysates

Radioligand

Binding
Kd 2.7–4.2 nM [6]

2,3,7,8-

Tetrachlorodi

benzo-p-

dioxin

(TCDD)

Purified AhR-

ARNT

complex

Saturation

Binding
Kd 39 ± 20 nM [6]

2,3,7,8-

Tetrachlorodi

benzo-p-

dioxin

(TCDD)

Purified AhR-

ARNT

complex

Microscale

Thermophore

sis

Kd 139 ± 99 nM [6]

Indirubin

Yeast

Reporter

System

Reporter

Assay
EC50 0.2 nM [7]

Indirubin

Human

Hepatoma

Cells

Reporter

Assay
EC50 100 nM [7]

Indirubin MCF-7 Cells EROD Assay EC50 1.26 nM [7]

Equilenin
Human

HepG2 Cells

Reporter

Assay
EC50 ~10 µM [7]

Tryptamine In vitro
DRE Binding

Assay
EC50 0.2–0.5 mM [7]

Indole-3-

acetic acid

(IAA)

In vitro
DRE Binding

Assay
EC50 0.2–0.5 mM [7]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC7996170/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7996170/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7996170/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2572005/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2572005/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2572005/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2572005/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2572005/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2572005/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672626?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1-

Hydroxypyren

e (1-HP)

Recombinant

AhR-ARNT

Competition

Binding

Assay

Ki 9.2 µM [6]

CH-223191
Recombinant

AhR-ARNT

Competition

Binding

Assay

Ki 12.2 µM [6]

Experimental Protocols
A variety of experimental techniques are employed to study the function and regulation of the

AHR. Below are detailed methodologies for key assays.

This assay is a highly sensitive method to quantify AHR activation by measuring the expression

of a reporter gene (luciferase) under the control of DREs.[8]

1. Cell Culture and Transfection:

Culture a suitable cell line (e.g., HepG2, MCF-7) in DMEM supplemented with 10% FBS and

1% penicillin-streptomycin.

Seed cells in a 96-well plate.

Co-transfect the cells with a DRE-driven luciferase reporter plasmid and a control plasmid

(e.g., Renilla luciferase) using a suitable transfection reagent. A typical ratio of DRE-reporter

to control plasmid is 10:1.[8]

2. Compound Treatment:

After 24 hours of transfection, replace the medium with fresh medium containing the test

compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive

control (e.g., TCDD).[8]

3. Cell Lysis and Luciferase Measurement:

After the desired incubation period (typically 4-24 hours), wash the cells with PBS and lyse

them using a passive lysis buffer.[8]
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Measure the firefly luciferase activity using a luminometer.

Measure the Renilla luciferase activity for normalization.[8]

4. Data Analysis:

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for

variations in transfection efficiency and cell number.

Plot the normalized luciferase activity against the compound concentration to generate dose-

response curves and determine EC50 or IC50 values.

ChIP-Seq is a powerful technique to identify the genome-wide binding sites of a transcription

factor like AHR.[9][10]

1. Cell Treatment and Cross-linking:

Treat cells (e.g., MCF-7) with the ligand of interest (e.g., 10 nM TCDD) for a specific duration

(e.g., 45 minutes or 24 hours).[9][10]

Cross-link proteins to DNA by adding formaldehyde directly to the culture medium.

Quench the cross-linking reaction with glycine.

2. Chromatin Preparation:

Harvest and lyse the cells to isolate the nuclei.

Sonify the nuclear lysate to shear the chromatin into fragments of 200-500 bp.[9][10]

3. Immunoprecipitation:

Pre-clear the chromatin with protein A/G beads.

Incubate the chromatin with an antibody specific to AHR or a control IgG overnight.

Add protein A/G beads to pull down the antibody-protein-DNA complexes.

Wash the beads to remove non-specific binding.
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4. DNA Purification and Library Preparation:

Elute the protein-DNA complexes from the beads and reverse the cross-links by heating.

Treat with RNase A and proteinase K to remove RNA and protein.

Purify the DNA using phenol-chloroform extraction or a commercial kit.

Prepare a sequencing library from the purified DNA, which includes end-repair, A-tailing, and

adapter ligation.

5. Sequencing and Data Analysis:

Sequence the library on a high-throughput sequencing platform.

Align the sequence reads to the reference genome.

Use peak-calling algorithms to identify regions of the genome that are enriched for AHR

binding.

Perform downstream analysis such as motif discovery and gene ontology analysis.

Signaling Pathways and Visualizations
The canonical pathway involves ligand binding, nuclear translocation, heterodimerization with

ARNT, and binding to DREs to regulate gene expression.[5][11]
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Caption: Canonical AHR signaling pathway.
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AHR can also signal through mechanisms that are independent of ARNT and DRE binding.

These non-canonical pathways involve interactions with other transcription factors and

signaling molecules.[11]
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Caption: Overview of non-canonical AHR signaling.

The following diagram illustrates the key steps in performing an AHR luciferase reporter assay.
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Click to download full resolution via product page

Caption: Workflow for an AHR luciferase reporter assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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